Cas no 484695-43-4 (2-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one)

2-{5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 4-chlorophenyl group and a 2-ethylpiperidine moiety via a sulfanyl-ethanone bridge. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecules due to the presence of pharmacophoric elements such as the oxadiazole ring and chlorophenyl group. The compound may exhibit favorable binding interactions with biological targets, making it a candidate for further investigation in drug discovery. Its synthetic versatility allows for derivatization, enabling structure-activity relationship studies. The inclusion of a piperidine ring enhances solubility and bioavailability, while the sulfanyl linkage provides stability and potential for further functionalization.
2-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one structure
484695-43-4 structure
Product Name:2-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one
CAS No:484695-43-4
MF:C17H20ClN3O2S
MW:365.877601623535
CID:6058887
PubChem ID:3147955
Update Time:2025-10-30

2-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one
    • Ethanone, 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(2-ethyl-1-piperidinyl)-
    • MLS002586642
    • AKOS017013235
    • SMR000093520
    • 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-ethylpiperidin-1-yl)ethanone
    • F0594-0210
    • BRD-A64335398-001-01-8
    • CHEMBL1339230
    • 1-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine
    • HMS2263L04
    • AKOS000571847
    • IDI1_026480
    • 484695-43-4
    • ASN 03574980
    • MLS000116550
    • HMS1497F12
    • 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one
    • 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone
    • ChemDiv3_008570
    • Inchi: 1S/C17H20ClN3O2S/c1-2-14-5-3-4-10-21(14)15(22)11-24-17-20-19-16(23-17)12-6-8-13(18)9-7-12/h6-9,14H,2-5,10-11H2,1H3
    • InChI Key: VPGGSCWNLOHSOK-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCCCC1CC)CSC1=NN=C(C2=CC=C(Cl)C=C2)O1

Computed Properties

  • Exact Mass: 365.0964758g/mol
  • Monoisotopic Mass: 365.0964758g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 84.5Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • Boiling Point: 534.3±60.0 °C(Predicted)
  • pka: -0.94±0.40(Predicted)

2-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one Pricemore >>

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Additional information on 2-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one

Introduction to Compound with CAS No. 484695-43-4 and Its Applications in Modern Chemical Biology

Today, the field of chemical biology has witnessed significant advancements, particularly in the development of novel compounds that exhibit promising biological activities. One such compound, identified by its CAS number 484695-43-4, has garnered attention due to its unique structural features and potential therapeutic applications. This compound, formally known as 2-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one, represents a fascinating example of how intricate molecular architectures can be leveraged to design molecules with specific biological functions.

The structural framework of this compound incorporates several key moieties that contribute to its biological activity. The presence of a 1,3,4-oxadiazole ring is particularly noteworthy, as oxadiazole derivatives have been extensively studied for their diverse pharmacological properties. These heterocyclic compounds are known for their ability to interact with various biological targets, making them valuable scaffolds in drug discovery. In particular, the 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl moiety introduces a region of high electron density and reactivity, which can be exploited to modulate the biological activity of the molecule.

The other significant component of this compound is the 2-ethylpiperidin-1-yl group. Piperidine derivatives are widely recognized for their role in pharmaceuticals due to their ability to enhance solubility and bioavailability. The ethyl substitution at the piperidine ring further enhances its pharmacokinetic properties, making it an attractive moiety for drug development. The combination of these two functional groups in a single molecule creates a synergistic effect, potentially leading to enhanced biological activity.

Recent research in chemical biology has highlighted the importance of understanding the interactions between small molecules and biological targets at a molecular level. Computational studies have shown that the 2-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one can bind to various protein targets with high affinity. This binding interaction is mediated by the hydrophobic interactions between the aromatic rings and hydrogen bonding networks involving the oxygen and sulfur atoms of the oxadiazole and sulfanyl groups.

In vitro studies have demonstrated that this compound exhibits promising activities in several biological assays. For instance, preliminary data suggest that it may have potent inhibitory effects on certain kinases, which are key enzymes involved in cell signaling pathways. The ability to modulate kinase activity is particularly relevant in the treatment of cancers and inflammatory diseases. Additionally, the compound has shown potential as an antimicrobial agent, indicating its broad spectrum of biological activity.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The key step involves the coupling of the 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl moiety with the 2-ethylpiperidin-1-yl group via a nucleophilic substitution reaction. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve this transformation efficiently. The use of such techniques not only improves the yield but also minimizes side reactions, ensuring a cleaner synthesis.

The pharmacological profile of this compound is further enhanced by its favorable pharmacokinetic properties. Studies have shown that it exhibits good oral bioavailability and moderate metabolic stability, making it suitable for further development as an oral therapeutic agent. Additionally, its solubility profile is favorable for formulation into various dosage forms, which is crucial for clinical translation.

The potential therapeutic applications of this compound are vast and span multiple disease areas. In oncology, its kinase inhibitory activity suggests that it could be developed into a novel anticancer drug. Similarly, its antimicrobial properties make it a candidate for treating infectious diseases caused by resistant bacteria and fungi. Furthermore, its anti-inflammatory potential indicates that it could be useful in managing chronic inflammatory conditions such as rheumatoid arthritis.

The development of this compound also underscores the importance of interdisciplinary collaboration between chemists and biologists. By integrating knowledge from both fields, researchers can design molecules with optimized biological activity while ensuring that they are feasible from a synthetic perspective. This approach has been instrumental in accelerating drug discovery efforts and bringing novel therapeutics to market more quickly.

In conclusion, the compound with CAS number 484695-43-4, specifically named as 2-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(2-ethylpiperidin-1-y)ethanone, represents a significant advancement in chemical biology. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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